molecular formula C9H14N2O B8742607 5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE

5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE

Cat. No.: B8742607
M. Wt: 166.22 g/mol
InChI Key: GCXPYFSPWQHIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE is a heterocyclic organic compound with a pyridine ring substituted with methoxy, amino, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxypyridine with ethyl bromide, followed by nitration and subsequent reduction to introduce the amino group. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 2-Amino-4,6-dimethylpyridine

Uniqueness

5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethyl-2-methoxy-6-methylpyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-4-7-5-8(10)9(12-3)11-6(7)2/h5H,4,10H2,1-3H3

InChI Key

GCXPYFSPWQHIFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methoxy-3-nitro-5-ethyl-6-methylpyridine (535 mg, 2.72 mmol) in methanol (8 mL) and tetrahydrofuran (8 mL) containing 5% palladium on carbon (83 mg) was hydrogenated at atmospheric pressure for 5 hours. The catalyst was filtered off the solvent evaporated to yield 436 mg (98%) of oily product.
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Yield
98%

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